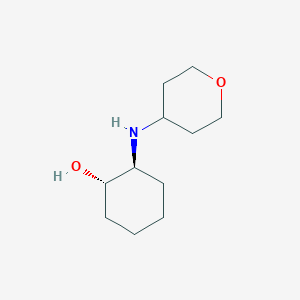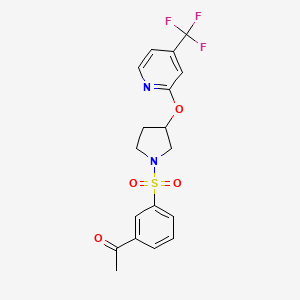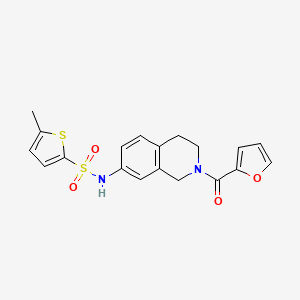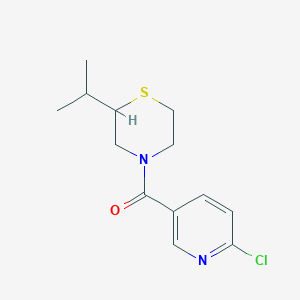![molecular formula C19H22FN5O2 B2421006 2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶嗪-6(7H)-基)-N-丙基乙酰胺 CAS No. 946204-33-7](/img/structure/B2421006.png)
2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶嗪-6(7H)-基)-N-丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质和反应性
- 吡唑并[3,4-d]嘧啶和类似物:2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶嗪-6(7H)-基)-N-丙基乙酰胺等化合物已在各种研究中探讨了其化学性质和反应性。例如,1H-吡唑并[3,4-d]嘧啶嗪-4(5H)-硫酮与卤代烷反应,生成相应的硫醚。此类反应对于理解这些化合物的化学行为非常重要 (Brown, Danckwerts, Grigg, & Iwai, 1979).
生物学应用
抗氧化和抗乳腺癌特性
研究表明,某些与本化合物密切相关的吡唑类化合物表现出显著的抗氧化和抗乳腺癌特性。这表明在治疗乳腺癌和炎症相关疾病方面具有潜在的治疗应用 (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
抗炎活性
研究还表明,与本化合物密切相关的N-(3-氯-4-氟苯基)乙酰胺衍生物表现出显著的抗炎活性。这表明在开发新型抗炎药方面具有潜在用途 (Sunder & Maleraju, 2013).
抗菌活性
一些吡唑衍生物表现出抗菌活性,表明它们可用于开发新型抗菌剂。这在抗生素耐药性日益严重的背景下至关重要 (Bondock, Rabie, Etman, & Fadda, 2008).
抗肺癌活性
类似于本化合物的氟代化合物被发现具有抗肺癌活性,突出了它们在癌症治疗中的潜力 (Hammam, El-Salam, Mohamed, & Hafez, 2005).
抗惊厥活性
对omega-(1H-咪唑-1-基)-N-苯基乙酰胺和丙酰胺衍生物的研究(结构上与2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶嗪-6(7H)-基)-N-丙基乙酰胺相关)表明具有潜在的抗惊厥活性。这为它们在治疗癫痫方面的应用开辟了道路 (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
作用机制
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. RIPK1 plays a crucial role in the regulation of necroptosis and inflammation, making it an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, thereby blocking its kinase activity . This inhibition prevents the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway involves a series of protein-protein interactions and phosphorylation events that lead to the activation of mixed lineage kinase domain-like pseudokinase (MLKL), which forms pores in the cell membrane, leading to cell death . By inhibiting RIPK1, the compound prevents the activation of MLKL, thereby blocking necroptosis .
Pharmacokinetics
The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also displayed oral bioavailability of 59.55% , suggesting that it is well-absorbed and can reach its target sites in the body effectively.
Result of Action
The compound effectively blocks tumor necrosis factor-alpha (TNFα)-induced necroptosis in both human and murine cells . It also inhibits TNFα, Smac mimetic, and zVAD-fmk (TSZ)-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .
属性
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-4-9-21-16(26)11-24-19(27)18-15(17(23-24)12(2)3)10-22-25(18)14-7-5-13(20)6-8-14/h5-8,10,12H,4,9,11H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRVJCATNOYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)

![N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2420931.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide](/img/structure/B2420932.png)

![3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2420935.png)



![4-fluoro-2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2420943.png)
![[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B2420944.png)
![N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)